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Compound Name:
Trimethylphenyl)ethanamine

CAS No.: 744133-65-1

Cat. No.: B2362012

. J

Focus: The Pharmacological Enigma of 2,4,5-
Trimethoxyphenethylamine (2,4,5-TMPEA | 2C-0O)
Executive Summary

This technical guide provides a rigorous analysis of substituted phenethylamines, specifically
isolating the 2,4,5-trimethoxyphenethylamine isomer (2,4,5-TMPEA, designated by Shulgin as
2C-0). While the 3,4,5-trimethoxy isomer (Mescaline) is a prototypical psychedelic with
established historical and clinical significance, the 2,4,5-isomer presents a distinct
pharmacological paradox.[1] Despite exhibiting high efficacy and affinity for the 5-HT2A
receptor in vitro—comparable to or exceeding that of Mescaline—2,4,5-TMPEA is widely
reported as inactive or possessing negligible psychoactivity in humans.

This document dissects the structural mechanisms, metabolic liabilities, and synthetic
pathways defining this molecule, serving as a critical case study for the "Alpha-Methyl Effect” in
medicinal chemistry.

Structural Foundations & SAR Analysis

The phenethylamine scaffold serves as the backbone for catecholamines and a vast class of
psychoactive compounds. The specific substitution pattern on the phenyl ring dictates receptor
affinity, while the side chain modifications determine metabolic stability.
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2.1 The Trimethoxy Isomers

The position of methoxy groups (-OCH3) on the benzene ring drastically alters pharmacological

outcomes.
Substitution Common 5-HT2A Affinity Human
Compound . .
Pattern Name (Ki) Activity
_ Active (200-400
3,4,5-TMPEA 3,4,5- Mescaline ~3,800 nM (Low) )
mg
~1,300 nM Inactive (>300
2,4,5-TMPEA 2,4,5- 2C-O
(Moderate) mg)
2,4,5- (alpha- ~1,300 nM Active (20-40
2,4,5-TMA TMA-2
methyl) (Moderate) mg)

2.2 The Alpha-Methyl Effect

The primary divergence between 2,4,5-TMPEA (inactive) and TMA-2 (highly potent) is the
presence of an alpha-methyl group on the ethylamine chain.

e 2,45-TMPEA (Phenethylamine): Lacks steric hindrance at the alpha carbon. It is a prime
substrate for Monoamine Oxidase (MAO), leading to rapid oxidative deamination before it
can reach central targets.

o TMA-2 (Amphetamine): The alpha-methyl group sterically hinders MAO access, prolonging
half-life and facilitating blood-brain barrier (BBB) penetration.

2.3 Visualizing the SAR Logic

The following diagram illustrates the structural logic distinguishing these three related
compounds.
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Figure 1. Comparative SAR analysis showing why the 2,4,5-substitution requires alpha-
methylation for in vivo potency.

Synthetic Methodologies

The synthesis of 2,4,5-TMPEA follows the classic Henry Reaction (nitroaldol condensation)
followed by reduction. This route is preferred for its high yield and the availability of the
aldehyde precursor.

3.1 Precursor Selection
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» Starting Material: 2,4,5-Trimethoxybenzaldehyde (Asaraldehyde).
e Reagent: Nitromethane (solvent and carbon source).

o Catalyst: Ammonium Acetate (prevents polymerization and buffers the reaction).

3.2 Protocol: Synthesis of 2,4,5-TMPEA HCI

Step 1: Formation of 2,4,5-Trimethoxy-[-nitrostyrene
e Setup: Equip a round-bottom flask with a reflux condenser.

o Reagents: Combine 2,4,5-trimethoxybenzaldehyde (20g, 102 mmol) with nitromethane (100
mL). Add ammonium acetate (49) as the catalyst.

o Reaction: Heat the mixture at reflux for 2-4 hours. The solution will darken significantly (deep
orange/red).

o Workup: Remove excess nitromethane under vacuum. Dissolve the residue in boiling
isopropyl alcohol (IPA).

o Crystallization: Allow to cool slowly. The nitrostyrene crystallizes as heavy yellow/orange
needles.

 Yield Check: Expected MP ~130-132°C.

Step 2: Reduction to the Amine (LAH Method) Caution: Lithium Aluminum Hydride (LAH) is
pyrophoric. This step requires an inert atmosphere (N2 or Ar).

o Preparation: Suspend LAH (4.0g, excess) in anhydrous THF or Et20 (300 mL) under inert
atmosphere.

o Addition: Create a saturated solution of the nitrostyrene (from Step 1) in THF. Add this
dropwise to the LAH suspension at a rate that maintains a gentle reflux.

o Reflux: Once addition is complete, reflux for 24 hours to ensure reduction of the nitro group
to the amine.
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e Quenching (Fieser Method): Cool to 0°C. Cautiously add:
o 4 mLH20
o 4 mL 15% NaOH
o 12 mL H20

« |solation: Filter the white granular precipitate. Extract the filtrate with DCM. Dry organic layer
over MgSO4.

o Salt Formation: Gas the organic layer with anhydrous HCI or add ethereal HCI. The
hydrochloride salt of 2,4,5-TMPEA precipitates as white crystals.[2]

3.3 Synthetic Workflow Diagram

e Henry Rxn
,4,5-Trimethoxy-
benzaldehyde NH40ACc, Reflux) 1. Reflux
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Figure 2: The Henry Reaction pathway for converting benzaldehydes to phenethylamines.

Pharmacodynamics & Receptor Profiles[4][5]

The "enigma” of 2,4,5-TMPEA lies in the discrepancy between its receptor binding profile and
its clinical effects.

4.1 Binding Affinity (Ki) and Efficacy

Recent pharmacological screens have re-evaluated 2,4,5-TMPEA.
e 5-HT2A Receptor: 2,4,5-TMPEA acts as a full agonist.[3]

o Efficacy (Emax): 96—-100% (High).[3]
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o Potency (EC50): ~195 nM.[3]

Comparison: In functional assays (Gq signaling), 2,4,5-TMPEA shows higher intrinsic
efficacy than Mescaline (Emax ~50-70%) but similar or slightly better potency.[3]

4.2 The Metabolic Wall

Why is it inactive in humans?

O-Demethylation: The 4-position methoxy group is highly susceptible to CYP450 enzymes
(specifically CYP2D6). Removal of this methyl group yields a phenol, which is rapidly
conjugated and excreted.

MAO Susceptibility: As a primary amine with no alpha-substitution, it is a direct substrate for
MAO-A and MAO-B.

Lipophilicity: While the 2,4,5-pattern is lipophilic, the rapid metabolism prevents sufficient
accumulation in the CNS.

Experimental Protocol: In Vitro Binding Assay

For researchers validating these affinities, the following radioligand binding protocol is the

standard for 5-HT2A assessment.

Objective: Determine Ki values for 2,4,5-TMPEA at human 5-HT2A receptors.

Cell Line: HEK-293 cells stably expressing human 5-HT2A.

Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOB (Agonist). Note: Agonist labeling is
preferred for predicting psychedelic potential.

Buffer: 50 mM Tris-HCI, 10 mM MgCI2, 0.1 mM EDTA, pH 7.4.

Incubation:

o Prepare 10 concentrations of 2,4,5-TMPEA (1 nM to 10 uM).

o Incubate cell membranes (20 ug protein) with radioligand (1 nM) and test drug for 60 min
at 37°C.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold
buffer.

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate 1C50 using non-
linear regression and convert to Ki using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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